![molecular formula C8H13N5O2 B1675626 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid CAS No. 125546-04-5](/img/structure/B1675626.png)
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
LY233053 is a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Neuroprotection in CNS Ischemia
LY233053 has been reported to have high efficacy in reducing neurological damage with relatively limited side effects in experimental central nervous system (CNS) ischemia. It acts as a competitive glutamate antagonist, which suggests its potential in neuroprotective treatments during ischemic conditions .
Excitatory Amino Acid Receptor Antagonism
As a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid (NMDA) antagonist, LY233053 has shown potent inhibition of NMDA receptor binding to rat brain membranes. This indicates its usefulness in studying excitatory amino acid receptor functions and could lead to therapeutic applications in conditions related to NMDA receptor excitotoxicity .
Anticonvulsant Effects
In neonatal rats, LY233053 has been effective in selectively blocking NMDA-induced convulsions. The compound’s anticonvulsant properties, combined with a relatively short duration of action, make it a candidate for further research in seizure management .
Behavioral Studies in Avian Models
LY233053 has been used in avian models to antagonize the behavioral suppressant effects of NMDA. This application is significant for behavioral neuroscience research, particularly in understanding the effects of NMDA on avian behavior .
Neurodegeneration Prevention
The compound has demonstrated the ability to prevent cholinergic and GABAergic neuronal degenerations after striatal infusion of NMDA. This suggests its potential role in the development of treatments for neurodegenerative diseases .
Protection Against Seizures
In mice, LY233053 has provided protection against maximal electroshock-induced seizures. This application could be crucial in developing new strategies for epilepsy treatment .
Synthesis and Characterization for NMDA Receptor Antagonists
The synthesis and characterization of LY233053 have led to significant increases in affinity and potency as an NMDA receptor antagonist. This research application is vital for the development of more effective NMDA receptor antagonists .
Eigenschaften
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVTENFCLADRE-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925169 | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid | |
CAS RN |
125546-04-5 | |
Record name | LY 233053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.